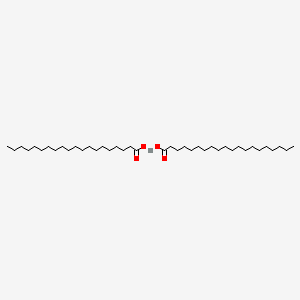
Cobalt(II) icosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) icosanoate: is a coordination compound consisting of cobalt in the +2 oxidation state and icosanoic acid, a long-chain fatty acid. This compound is part of a broader class of metal carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and biomedicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt(II) icosanoate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) acetate, with icosanoic acid. The reaction typically involves dissolving the cobalt salt in a suitable solvent, such as ethanol or methanol, and then adding icosanoic acid. The mixture is heated under reflux conditions to facilitate the formation of the this compound complex. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of larger reaction vessels. The principles remain the same, with cobalt(II) salts reacting with icosanoic acid under controlled conditions to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt(II) icosanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) under certain conditions, leading to the formation of cobalt(III) complexes.
Reduction: Cobalt(II) can be reduced to cobalt metal or cobalt(I) complexes using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine under reflux conditions.
Major Products Formed:
Oxidation: Cobalt(III) icosanoate or other cobalt(III) complexes.
Reduction: Cobalt metal or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Cobalt(II) icosanoate is used as a catalyst in various organic reactions, including oxidation and polymerization processes. Its ability to stabilize different oxidation states of cobalt makes it valuable in redox reactions .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Industry: In industrial applications, this compound is used as a drying agent in paints and coatings. It helps accelerate the drying process by promoting the oxidation of unsaturated oils in the paint formulation .
Wirkmechanismus
The mechanism by which cobalt(II) icosanoate exerts its effects depends on the specific application. In catalytic processes, the cobalt center can undergo redox cycling between different oxidation states, facilitating various chemical transformations. In antimicrobial applications, this compound may disrupt microbial cell membranes or interfere with essential enzymatic processes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Cobalt(II) acetate: Another cobalt(II) carboxylate with similar catalytic properties but different solubility and reactivity profiles.
Cobalt(II) stearate: Similar to cobalt(II) icosanoate but with a shorter fatty acid chain, affecting its physical properties and applications.
Cobalt(II) oleate: Contains an unsaturated fatty acid, making it more reactive in certain chemical processes.
Uniqueness: this compound’s long-chain fatty acid ligand provides unique solubility and hydrophobic properties, making it particularly useful in applications requiring non-polar solvents or environments. Its ability to form stable complexes with various ligands also enhances its versatility in different chemical and industrial processes .
Eigenschaften
Molekularformel |
C40H78CoO4 |
|---|---|
Molekulargewicht |
682.0 g/mol |
IUPAC-Name |
cobalt(2+);icosanoate |
InChI |
InChI=1S/2C20H40O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
AMSZBXRXWQCONR-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)

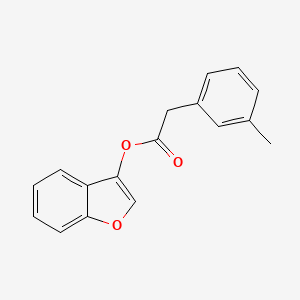
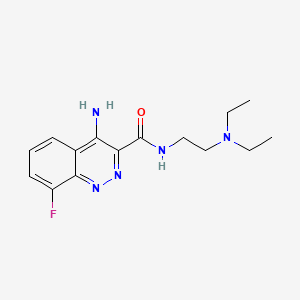

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
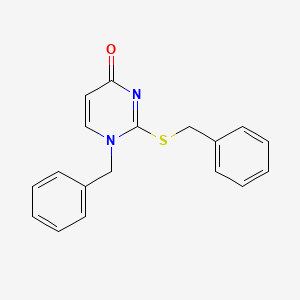
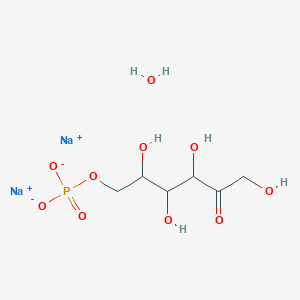
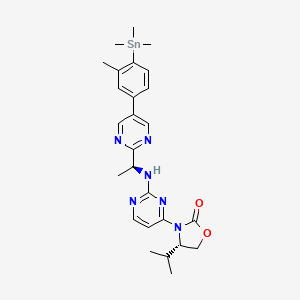
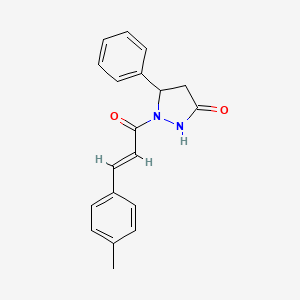
![Acetonitrile, [methyl(1-methylethyl)amino]-](/img/structure/B12923519.png)
![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
![4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12923527.png)
